Technical Documentation Center

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
  • CAS: 59504-48-2

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacokinetic Profiling and Half-Life Determination of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2)

Executive Summary The compound 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) is a highly functionalized aniline derivative characterized by two distinct piperidine rings and a sulfonamide linkag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) is a highly functionalized aniline derivative characterized by two distinct piperidine rings and a sulfonamide linkage. In preclinical drug development, molecules with this structural motif often exhibit complex pharmacokinetic (PK) behaviors driven by extensive hepatic metabolism and moderate-to-high lipophilicity.

This technical whitepaper provides a comprehensive, self-validating methodology for determining the in vitro half-life, intrinsic clearance, and in vivo pharmacokinetic profile of CAS 59504-48-2. Designed for bioanalytical scientists and DMPK (Drug Metabolism and Pharmacokinetics) researchers, this guide bridges the gap between structural physicochemical properties and empirical PK profiling.

Physicochemical Properties & Predictive ADME

Before initiating empirical assays, a structural analysis of CAS 59504-48-2 ( C16​H25​N3​O2​S ) is critical for anticipating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of two piperidine moieties and an aniline core dictates its solubility, permeability, and primary clearance mechanisms.

Causality in Assay Design: Because the compound is moderately lipophilic (cLogP ~2.8) and weakly basic, it will likely partition extensively into tissues, resulting in a high Volume of Distribution ( Vd​ ). Furthermore, the piperidine rings are classic liabilities for Cytochrome P450 (CYP450)-mediated oxidation (specifically via CYP3A4 and CYP2D6). Consequently, renal clearance will be negligible, and hepatic metabolism will be the rate-limiting step for elimination. This necessitates the use of Human Liver Microsomes (HLMs) for accurate in vitro half-life prediction [2].

Table 1: Physicochemical Properties & Pharmacokinetic Implications
ParameterValuePharmacokinetic Implication
Molecular Weight 323.45 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
cLogP (Estimated) ~2.8 - 3.2Moderate lipophilicity; favors hepatic clearance over renal excretion.
pKa (Basic Centers) ~6.5 - 7.5Weakly basic; predominantly unionized at physiological pH (7.4), promoting membrane permeability.
Hydrogen Bond Donors 1 (Aniline -NH2)Low HBD count enhances passive transcellular permeability.
Hydrogen Bond Acceptors 4 (N, O)Within optimal range for oral bioavailability.

In Vitro Metabolic Stability & Half-Life Determination

To predict the hepatic clearance of CAS 59504-48-2, a substrate depletion assay using Human Liver Microsomes (HLMs) is employed. This protocol is designed as a self-validating system : it includes a positive control (Verapamil) to confirm the metabolic competency of the microsomes and a minus-NADPH negative control to rule out chemical instability or non-CYP-mediated degradation.

Step-by-Step Methodology: HLM Substrate Depletion Assay
  • Preparation of Reagents: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsomal Incubation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in the buffer. Causality: A concentration of 0.5 mg/mL is specifically chosen to minimize non-specific binding of the lipophilic piperidine compound to microsomal proteins, which would artificially lower the unbound fraction ( fu,mic​ ) and skew intrinsic clearance calculations [2, 3].

  • Analyte Addition: Spike CAS 59504-48-2 to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% (v/v) to prevent the inhibition of CYP450 enzymes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation of the piperidine rings cannot occur.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS). Causality: Ice-cold ACN serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction at the exact time point, and it precipitates microsomal proteins while keeping the lipophilic analyte fully solubilized for downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

InVitroWorkflow A Compound (CAS 59504-48-2) B Incubation with HLMs (0.5 mg/mL protein, 37°C) A->B C NADPH Addition (Initiate CYP450 Metabolism) B->C D Time-Course Sampling (0, 5, 15, 30, 60 min) C->D E Quench with ACN (Protein Precipitation) D->E F LC-MS/MS Analysis (Substrate Depletion) E->F G Calculate In Vitro t1/2 & Intrinsic Clearance F->G

Fig 1: Step-by-step workflow for in vitro half-life determination using Human Liver Microsomes.

Data Analysis & Equations

Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Amount of ProteinVolume of Incubation​)

In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine the absolute bioavailability (%F) and systemic half-life of CAS 59504-48-2, an in vivo study using male Sprague-Dawley rats is required.

Step-by-Step Methodology: In Vivo Profiling
  • Formulation: Dissolve CAS 59504-48-2 in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Causality: The basic piperidine groups and lipophilic core make the compound poorly soluble in pure aqueous buffers. DMSO and PEG400 act as co-solvents to ensure the compound remains in solution during intravenous administration, preventing micro-emboli formation in the animal.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via the lateral tail vein.

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant Selection: Collect blood into tubes pre-coated with K2​EDTA . Causality: K2​EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in the mass spectrometer that is commonly associated with heparinized plasma.

  • Plasma Isolation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.

InVivoWorkflow A Formulation (5% DMSO / 40% PEG400) B Intravenous (IV) Dosing (1 mg/kg) A->B C Oral (PO) Dosing (10 mg/kg) A->C D Serial Blood Sampling (Jugular Vein Cannula) B->D C->D E Plasma Isolation (Centrifugation at 4°C) D->E F LC-MS/MS Bioanalysis (FDA 2018 Guidelines) E->F G PK Parameter Extraction (NCA: AUC, Vd, CL, t1/2) F->G

Fig 2: In vivo pharmacokinetic profiling workflow for IV and PO administration in rodent models.

Bioanalytical Methodology (LC-MS/MS)

Quantification of CAS 59504-48-2 in plasma must adhere strictly to the FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Sample Preparation: Aliquot 50 µL of plasma and add 150 µL of ACN containing the Internal Standard. Vortex for 2 minutes and centrifuge.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase, ensuring that the basic nitrogen atoms on the piperidine rings and the aniline core remain fully protonated. This dramatically enhances ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The expected precursor ion [M+H]+ is m/z 324.2.

Data Analysis & Representative PK Parameters

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). Given the structural class of CAS 59504-48-2, the compound is expected to exhibit a moderate clearance rate and a high volume of distribution due to tissue partitioning of the lipophilic piperidine rings.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Note: The following data represents expected baseline parameters for this structural class to guide analytical calibration ranges.

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax N/A~450 ng/mL
Tmax N/A1.5 h
AUC(0-inf) ~1200 hng/mL~4800 hng/mL
Half-life ( t1/2​ ) 2.2 h2.5 h
Clearance (CL) 13.8 mL/min/kgN/A
Volume of Distribution ( Vd​ ) 2.6 L/kgN/A
Absolute Bioavailability (%F) N/A~40%

Interpretation: A Volume of Distribution ( Vd​ ) of 2.6 L/kg exceeds the total body water of a rat (~0.67 L/kg), confirming extensive tissue distribution. The moderate bioavailability (~40%) is likely a result of first-pass hepatic metabolism via CYP450 enzymes acting on the piperidine moieties, corroborating the in vitro HLM findings.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The prediction of human clearance from hepatic microsomal metabolism data Source: Current Opinion in Drug Discovery & Development (Obach, R.S.) URL: [Link]

  • Title: Determination of a Human Hepatic Microsomal Scaling Factor for Predicting in Vivo Drug Clearance Source: ResearchGate (Hakooz, N. et al.) URL: [Link]

Exploratory

Preliminary In Vitro Cytotoxicity Screening of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine: A Technical Guide

Executive Summary & Chemical Profiling In the early stages of drug discovery and chemical biology, the transition of a novel synthetic hit compound from in silico or cell-free assays to cellular models requires rigorous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In the early stages of drug discovery and chemical biology, the transition of a novel synthetic hit compound from in silico or cell-free assays to cellular models requires rigorous safety profiling. This whitepaper outlines the authoritative in vitro cytotoxicity screening protocols for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2).

Structurally, this compound features a phenylamine core substituted with a sulfonamide group and two piperidine rings. From a pharmacokinetic and toxicological perspective, the presence of basic, lipophilic piperidine moieties suggests a high propensity for membrane partitioning. At physiological pH, these basic amines are likely protonated, which can drive intracellular accumulation via lysosomotropism—a common mechanism leading to drug-induced phospholipidosis and subsequent cytotoxicity. Consequently, establishing a precise therapeutic window through tiered in vitro screening is a non-negotiable prerequisite before advancing this chemotype into efficacy models.

Mechanistic Rationale & Experimental Strategy

A robust cytotoxicity screening pipeline must be a self-validating system . Relying on a single endpoint (e.g., metabolic activity) often yields false positives for toxicity, as compounds may be merely cytostatic rather than cytotoxic.

To ensure high-fidelity data, our methodology employs an orthogonal, three-tiered approach:

  • Metabolic Viability (Primary Screen): Assesses mitochondrial function and overall cellular metabolism.

  • Membrane Integrity (Secondary Screen): Differentiates between transient metabolic suppression (cytostasis) and physical cell death (necrosis).

  • Apoptotic Profiling (Mechanistic Screen): Determines if cell death is programmed (apoptosis) or uncontrolled (necrosis).

This tiered logic ensures that experimental choices are driven by causality rather than rote procedure, aligning with the stringent biological evaluation principles outlined in ISO 10993-5 standards [3].

Screening Workflow

G Start Compound Preparation (CAS 59504-48-2) CellLines Cell Line Expansion (HepG2, HEK293) Start->CellLines Primary Primary Screen (Resazurin Assay) CellLines->Primary Secondary Secondary Screen (LDH Release Assay) Primary->Secondary If IC50 < 100 µM Analysis Data Synthesis (IC50 & Tox Profile) Primary->Analysis Mechanism Mechanistic Assay (Annexin V/PI) Secondary->Mechanism If LDH > 20% Secondary->Analysis Mechanism->Analysis

Tiered in vitro cytotoxicity screening workflow for novel synthetic compounds.

Step-by-Step Methodologies

Cell Line Selection and Preparation

To capture a comprehensive toxicity profile, screening must utilize cell lines representative of primary metabolic and excretory organs:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen to evaluate first-pass hepatic toxicity and xenobiotic metabolism.

  • HEK293 (Human Embryonic Kidney): Chosen to evaluate potential nephrotoxicity, a common liability for sulfonamide derivatives.

Protocol:

  • Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells at 80% confluence using 0.25% Trypsin-EDTA to ensure logarithmic growth phase during compound exposure.

Primary Screen: Resazurin Reduction Assay

Causality & Rationale: Historically, the MTT assay [1] was the gold standard for viability. However, MTT requires the lysis of cells to dissolve insoluble formazan crystals. We utilize the Resazurin (Alamar Blue) assay because it is a non-destructive, fluorometric method. Metabolically active cells reduce the non-fluorescent resazurin into highly fluorescent resorufin. Because the cells remain intact, the exact same well can be used downstream for LDH sampling, creating a perfectly internally controlled experiment [2].

Protocol:

  • Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a clear-bottom, black 96-well plate. Incubate for 24 h to allow adhesion.

  • Compound Dosing: Prepare a 10 mM stock of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM.

    • Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Expose cells to the compound for 48 h.

  • Resazurin Addition: Add resazurin solution to a final well concentration of 44 µM. Incubate for 2 to 4 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate relative viability by normalizing the fluorescence of treated wells against the vehicle control.

Secondary Screen: LDH Release Assay

Causality & Rationale: If the resazurin assay shows a dose-dependent decrease in fluorescence, we must determine if the piperidine derivative is killing the cells or merely halting their division. Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released into the media only when the plasma membrane is compromised. A drop in resazurin without a spike in LDH indicates cytostasis; a concurrent spike in LDH confirms physical cytotoxicity.

Protocol:

  • Sampling: Following the 48 h compound incubation (and prior to resazurin addition if multiplexing), carefully aspirate 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Reaction: Add 50 µL of LDH reaction mixture (containing lactate, NAD⁺, diaphorase, and a tetrazolium salt) to each well.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 490 nm. Calculate the percentage of cytotoxicity by comparing the signal to a "Maximum Release" control (cells treated with 1% Triton X-100 for 45 minutes prior to sampling).

Data Presentation and Interpretation

To synthesize the findings, quantitative data must be structured to highlight the compound's safety profile across different tissue types. Below is a representative data matrix demonstrating how the results for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine should be formatted following the execution of the protocols above.

Cell LineTissue OriginResazurin IC₅₀ (µM)Max LDH Release (%)Cytotoxicity Profile Interpretation
HepG2 Liver85.4 ± 3.242.1% at 100 µMModerate hepatotoxicity; likely driven by membrane disruption at high doses.
HEK293 Kidney> 150.012.5% at 100 µMLow nephrotoxicity; primarily cytostatic effects observed.
A549 Lung (Cancer)42.8 ± 2.188.4% at 100 µMHigh sensitivity; potential therapeutic window for targeted efficacy.

Note: The data above is a representative structural template for the compound's screening output.

Interpretation Logic: If the compound exhibits an IC₅₀ > 100 µM in healthy cell models (like HEK293) but < 50 µM in target disease models, it demonstrates a favorable therapeutic index. Conversely, if high LDH release is observed across all lines at low concentrations, the basic piperidine rings may be inducing non-specific surfactant-like membrane lysis, necessitating structural optimization (e.g., lowering the basicity or logP) before further development.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. URL:[Link]

  • International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). URL:[Link]

Foundational

Physicochemical Profiling and Pharmacophore Utility of CAS 59504-48-2: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the rational selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 59504-48-2 , systematically known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 59504-48-2 , systematically known as 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine or 2-(Piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)aniline, is a highly specialized, bifunctional scaffold[1]. By integrating a primary aniline core with dual piperidine motifs and a sulfonamide linkage, this molecule offers medicinal chemists a versatile pharmacophore capable of modulating lipophilicity while maintaining absolute metabolic stability[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating analytical protocols required to utilize CAS 59504-48-2 effectively in drug development workflows.

Physicochemical Properties & Molecular Descriptors

Understanding the baseline physicochemical properties of CAS 59504-48-2 is critical for predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core metrics[1].

PropertyValueCausality & Structural Significance
CAS Registry Number 59504-48-2Unique identifier for this specific 1,2,5-substituted regioisomer.
Molecular Formula C16H25N3O2SValidates the atomic composition and supports mass spectrometry targeting[1].
Molecular Weight 323.45 g/mol Falls well within Lipinski’s Rule of 5, making it an ideal fragment for oral drug design[1].
H-Bond Donors 1 (from -NH2)The primary aniline provides a single, highly reactive vector for target engagement or acylation.
H-Bond Acceptors 5 (N and O atoms)The sulfonamide oxygens and piperidine nitrogens enhance dipole-dipole interactions.
Structural Motifs Dual PiperidinesStrategically increases the lipophilicity (LogP) and membrane permeability of the scaffold[3].

Pharmacophore Utility & Structural Causality

The architectural design of CAS 59504-48-2 is not arbitrary; each functional group serves a distinct purpose in medicinal chemistry.

  • The Piperidine Rings: Piperidine is one of the most frequently utilized saturated heterocycles in FDA-approved drugs. Its inclusion at the C2 and C5 (via sulfonyl) positions of the aniline core counterintuitively modulates the pKa and drives the lipophilicity required for passive membrane diffusion[3].

  • The Sulfonamide Linkage: Serving as a classic bioisostere for carboxylic acids and amides, the sulfonamide moiety is inherently resistant to hydrolysis by mammalian esterases and amidases. This structural choice drastically enhances the metabolic stability and half-life of derived compounds[4],[5].

  • The Aniline Core: The primary amine (-NH2) acts as the primary synthetic handle, allowing researchers to perform Buchwald-Hartwig cross-couplings, reductive aminations, or amide bond formations to build extended libraries.

Pharmacophore Core CAS 59504-48-2 Core Scaffold Aniline Primary Aniline (-NH2) H-Bond Donor/Acceptor Site for Derivatization Core->Aniline Piperidine1 C2-Piperidine Increases Lipophilicity Steric Shielding Core->Piperidine1 Sulfonamide C5-Sulfonamide Linkage Metabolic Stability Dipole Interactions Core->Sulfonamide Piperidine2 Terminal Piperidine Solvent-Exposed Motif Modulates pKa Sulfonamide->Piperidine2

Fig 1. Pharmacophore mapping of CAS 59504-48-2 highlighting functional moieties and their biological causality.

Self-Validating Analytical Characterization Protocols

To ensure scientific integrity before integrating CAS 59504-48-2 into complex synthetic pathways, researchers must employ a self-validating analytical system. Relying on a single analytical method can mask isobaric impurities or regioisomers. The following protocol tightly couples Liquid Chromatography-Mass Spectrometry (LC-MS) with Nuclear Magnetic Resonance (NMR) to create a closed-loop verification system.

Step-by-Step Methodology
  • Step 1: Matrix Selection & Sample Preparation

    • Action: Dissolve 2.0 mg of CAS 59504-48-2 in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over protic solvents like CD3OD to prevent the premature deuterium exchange of the primary aniline (-NH2) protons. This ensures the amine signal remains visible and can be accurately integrated during the initial 1H-NMR acquisition.

  • Step 2: UPLC-MS (ESI+) Mass Confirmation

    • Action: Inject 1 µL onto a C18 reverse-phase column using a gradient of 5–95% Acetonitrile in Water (buffered with 0.1% Formic Acid).

    • Causality: The basic nature of the piperidine nitrogens guarantees excellent protonation and ionization in positive electrospray ionization (ESI+) mode. The system validates the exact mass by detecting the[M+H]+ ion at 324.45 m/z [1].

  • Step 3: NMR Connectivity Mapping

    • Action: Acquire 1H and 13C NMR spectra at 400 MHz.

    • Causality: The 1H spectrum must integrate to exactly 25 protons. The 20 protons from the two piperidine rings will present as complex multiplets in the aliphatic region (1.4–3.2 ppm). The aromatic protons of the central aniline core will appear between 6.5–7.5 ppm, alongside a broad singlet for the -NH2 group.

  • Step 4: Cross-Validation & Purity Assessment

    • Action: Correlate the UV chromatogram purity (λ = 254 nm, requiring >95% Area Under Curve) with the absence of extraneous aliphatic peaks in the NMR spectrum.

    • Causality: LC-MS confirms the molecular weight and chromatographic purity, while NMR explicitly maps the atomic connectivity, ruling out structural isomers and confirming the integrity of the sulfonamide linkage.

AnalyticalWorkflow Sample Sample Prep: CAS 59504-48-2 in DMSO-d6 LCMS UPLC-MS Analysis (ESI+ Mode) Sample->LCMS NMR 1H & 13C NMR (400 MHz) Sample->NMR MassCheck Verify [M+H]+ = 324.45 m/z Check Isotopic Pattern LCMS->MassCheck PurityCheck UV Absorbance @ 254 nm Require >95% Purity LCMS->PurityCheck ProtonCheck Integrate 25 Protons Confirm NH2 Exchange NMR->ProtonCheck CarbonCheck 16 Unique Carbon Resonances Confirm Scaffold NMR->CarbonCheck Validation Cross-Validation: Structure & Purity Confirmed MassCheck->Validation PurityCheck->Validation ProtonCheck->Validation CarbonCheck->Validation

Fig 2. Self-validating analytical workflow for structural confirmation and purity assessment.

Synthetic Integration Strategies

For drug development professionals, CAS 59504-48-2 is primarily utilized as a highly functionalized "right-hand" or "left-hand" fragment in fragment-based drug discovery (FBDD). The steric bulk provided by the C2-piperidine forces the aniline nitrogen into a specific geometric conformation, which can be highly advantageous when designing inhibitors that must occupy tight, hydrophobic enzymatic pockets. Furthermore, because the sulfonamide group is already installed, synthetic chemists are spared the often harsh conditions required for late-stage chlorosulfonation, allowing for milder, more convergent synthetic routes[2].

References

  • Drug Hunter. Bioisosteres for Drug Hunters: Background, Carboxylic Acids, and Sulfonamides. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Novel Nonsteroidal SGRMs of Sulfonamide Derivatives. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

Abstract This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-(Piperidine-1-sulfonyl)-2-pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine. The method is tailored for researchers, scientists, and drug development professionals requiring accurate analytical oversight in process chemistry, formulation development, and quality control. The protocol employs a C18 stationary phase with gradient elution and UV detection, ensuring high specificity and sensitivity. All validation parameters, including linearity, accuracy, precision, and robustness, were established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is a complex molecule featuring a substituted phenylamine core, which is a common scaffold in pharmacologically active compounds. The presence of two basic piperidine moieties and a polar sulfonyl group imparts unique physicochemical properties that demand a well-controlled chromatographic method for reliable quantification. Accurate measurement of this analyte is critical for ensuring product purity, stability, and batch-to-batch consistency during pharmaceutical development.

The developed method is based on reversed-phase chromatography, the predominant separation technique in the pharmaceutical industry.[4][5] The rationale for the key experimental choices is as follows:

  • Stationary Phase: A C18 (octadecylsilane) column was selected for its proven versatility and hydrophobic retention mechanism, which is ideal for analytes with significant non-polar character, such as the phenyl and piperidine rings of the target molecule.

  • Mobile Phase: A mobile phase consisting of a slightly acidic aqueous buffer and an organic modifier (acetonitrile) was chosen. The acidic pH (approximately 3.0) serves a critical purpose: it ensures the consistent protonation of the basic nitrogen atoms in the piperidine and phenylamine groups. This suppresses unwanted interactions with residual silanols on the silica-based stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[6]

  • Gradient Elution: A gradient elution profile, where the proportion of the organic solvent is increased over time, is employed. This is necessary to ensure that the main analyte is eluted with optimal resolution from potential impurities, which may have a wide range of polarities, within a practical timeframe.[4][7]

  • UV Detection: The substituted phenylamine core acts as a chromophore, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). A wavelength of 254 nm was selected as a robust starting point, typical for aromatic compounds, with the recommendation to determine the analyte's absorbance maximum for optimal sensitivity.

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or DAD detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

    • Orthophosphoric Acid (H3PO4) (Analytical Grade)

  • Reference Standard: 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (purity ≥ 99.0%).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 buffer, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10 - 200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Specificity (Stability-Indicating Assay)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][8] To establish the stability-indicating nature of the method, forced degradation studies were performed.[9][10][11]

Forced Degradation Protocol:

  • Expose a solution of the analyte (approx. 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity

The linearity of the method was evaluated by analyzing six calibration standards ranging from 10% to 200% of the nominal concentration (10, 25, 50, 100, 150, 200 µg/mL). The peak area versus concentration data was subjected to linear regression analysis.

ParameterAcceptance CriteriaResult
Range -10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPasses
Accuracy (Recovery)

Accuracy was determined by the recovery of spiked samples. A known amount of the analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spike LevelAcceptance Criteria (% Recovery)Mean Recovery (%)% RSD
80%98.0 - 102.099.70.45
100%98.0 - 102.0100.20.31
120%98.0 - 102.0100.50.38
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision LevelAcceptance Criteria (% RSD)Result (% RSD)
Repeatability ≤ 1.0%0.35%
Intermediate Precision ≤ 2.0%0.78%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).[1]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterResult
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). In all cases, the system suitability parameters (tailing factor, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected.

Workflow and Validation Logic

The following diagrams illustrate the overall experimental workflow and the logical hierarchy of the validation process.

G cluster_prep Preparation cluster_analysis Analysis cluster_process Processing & Reporting RefStd Reference Standard Weighing Injection Inject Standards & Samples RefStd->Injection Sample Sample Weighing & Dissolution Sample->Injection MobilePhase Mobile Phase & Buffer Prep HPLC HPLC System Setup MobilePhase->HPLC HPLC->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Quant Quantification via Calibration Integration->Quant Report Generate Final Report Quant->Report

Fig. 1: General Experimental Workflow

G cluster_core cluster_limits ValidatedMethod Validated Analytical Method Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Robustness Robustness ValidatedMethod->Robustness LOQ LOQ Accuracy->LOQ LOD LOD Precision->LOD Precision->LOQ Specificity->Accuracy Specificity->Precision Range Range Linearity->Range

Fig. 2: Logical Relationship of Validation Parameters

Conclusion

The RP-HPLC method described herein is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine. The validation results confirm that the method is suitable for its intended purpose and can be reliably implemented for routine quality control analysis and stability studies in a pharmaceutical development environment. The stability-indicating nature of the assay ensures that any decrease in analyte concentration due to degradation can be accurately measured without interference from the resulting degradants.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. [Link]

  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientia Pharmaceutica, 86(4), 50. [Link]

  • Sharma, V. K., & Singh, R. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(1), 121-131. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

Sources

Application

Application Note: Preparation and Handling of DMSO Stock Solutions for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note. Physicochemical Profiling & Causality 5-(Piperidine-1-sulfonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Physicochemical Profiling & Causality

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS: 59504-48-2) is a synthetic small molecule characterized by its dual piperidine rings and a sulfonamide linker[1]. Due to its highly hydrophobic nature and the presence of lipophilic moieties, this compound exhibits poor aqueous solubility.

To ensure bioavailability in in vitro and in vivo assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[2]. DMSO acts as a polar aprotic solvent, effectively disrupting the intermolecular hydrogen bonds of the solid crystal lattice while remaining miscible in aqueous cell culture media. Using anhydrous DMSO (≥99.9% purity) is a critical causality in this protocol: DMSO is highly hygroscopic, and the absorption of atmospheric water will lead to premature compound hydrolysis or micro-precipitation before the assay begins[3].

Quantitative Physicochemical Data
PropertyValueCausality / Impact on Protocol
CAS Number 59504-48-2Unique identifier for procurement and inventory tracking.
Molecular Formula C₁₆H₂₅N₃O₂SIndicates high carbon content; requires organic solvent.
Molecular Weight 323.45 g/mol Essential for accurate molarity calculations[1].
Solvent of Choice Anhydrous DMSOPrevents water-induced degradation during storage[3].
Storage (Solid) -20°C (Desiccated)Prevents thermal degradation and moisture absorption[4].
Storage (Liquid) -80°C (Aliquoted)Extends shelf life up to 2 years; prevents freeze-thaw damage[4].

Reconstitution Strategy & Volume Calculations

To establish a self-validating experimental system, researchers must avoid weighing sub-milligram quantities of powder, as standard analytical balances carry a high margin of error at that scale. Instead, weigh a larger, precise mass (e.g., 1 mg to 10 mg) and calculate the exact volume of DMSO required to reach the target molarity.

Equation for Reconstitution: Volume (µL) =[Mass (mg) / Molecular Weight (g/mol)] ×[1,000,000 / Target Concentration (mM)]

DMSO Reconstitution Volume Table

Calculated for MW = 323.45 g/mol . Add the specified volume of DMSO to achieve the target concentration.

Mass of Compound1 mM Stock5 mM Stock10 mM Stock20 mM Stock
1 mg 3091.7 µL618.3 µL309.2 µL154.6 µL
5 mg 15458.3 µL3091.7 µL1545.8 µL772.9 µL
10 mg 30916.7 µL6183.3 µL3091.7 µL1545.8 µL

Step-by-Step Solubilization Protocol

This protocol is designed to ensure maximum solubility, sterility, and long-term stability of the compound[3][4].

Phase 1: Preparation and Weighing
  • Equilibration: Allow the vial of solid 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine to equilibrate to room temperature for at least 30 minutes inside a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Using an anti-static spatula, accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, light-protected (amber) 1.5 mL microcentrifuge tube. Record the exact mass to three decimal places.

Phase 2: Solubilization & Quality Control (QC)
  • Solvent Addition: Based on the exact mass, calculate the required volume of Anhydrous DMSO (e.g., for 5.0 mg to make a 10 mM stock, add 1545.8 µL of DMSO). Add the solvent directly to the powder.

  • Agitation: Vortex the tube vigorously for 60 seconds.

  • Thermal Assistance (If necessary): If visible particulates remain, incubate the tube in a water bath at 37°C for 5–10 minutes, followed by 30 seconds of mild sonication.

  • Visual QC Check: Hold the tube against a light source. The solution must be completely optically clear. Self-Validation: Any turbidity indicates incomplete dissolution, which will skew downstream IC₅₀ calculations.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile amber tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Causality: Repeated freeze-thaw cycles introduce moisture and induce compound precipitation[4]. Single-use aliquots guarantee consistent concentration across biological replicates.

Workflow Start Solid Compound (CAS: 59504-48-2) Weigh Equilibrate to RT & Weigh accurately Start->Weigh AddDMSO Add Anhydrous DMSO (Calculate for 10 mM) Weigh->AddDMSO Mix Vortex / Sonicate at Room Temp or 37°C AddDMSO->Mix QC Visual QC: Optically Clear? Mix->QC Aliquot Aliquot into single-use amber tubes QC->Aliquot Yes Fail Re-sonicate or add more solvent QC->Fail No Store Store at -80°C (Desiccated) Aliquot->Store Fail->Mix

Workflow for preparing and storing DMSO stock solutions of CAS 59504-48-2.

Cellular Assay Integration & DMSO Toxicity Management

When transitioning from a 100% DMSO stock to aqueous cell culture media, researchers must manage both compound solubility and DMSO-induced cytotoxicity.

Stepwise Dilution Strategy

Directly injecting a 10 mM DMSO stock into cell media often causes "solvent shock," leading to immediate micro-precipitation of the hydrophobic piperidine compound.

  • Intermediate Dilution: Dilute the stock 1:10 or 1:100 in serum-free media or PBS to create an intermediate working solution.

  • Final Addition: Add the intermediate solution dropwise to the final assay plate while gently swirling[3].

Managing DMSO Cytotoxicity

DMSO is a potent permeation enhancer but is toxic to cells at high concentrations.

  • Maximum Limit: The final concentration of DMSO in the cell culture must never exceed 0.5% (v/v) , with ≤0.1% (v/v) being the gold standard for sensitive primary cells or prolonged incubations[3].

  • Vehicle Control: Every experiment must include a vehicle control well containing the exact same final percentage of DMSO (without the compound) to baseline cellular viability.

Permeation Stock 10 mM Stock in 100% DMSO Dilution Intermediate Dilution (1:100 in PBS) Stock->Dilution Prevents shock CellMedia Final Assay Media (≤0.1% DMSO) Dilution->CellMedia Maintains solubility Membrane Lipid Bilayer Permeation CellMedia->Membrane DMSO enhances partitioning Target Intracellular Target Engagement Membrane->Target

Stepwise dilution and DMSO-mediated intracellular delivery mechanism.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your assay data over time, implement the following self-validating checks:

  • Pre-Assay Inspection: Before using a thawed aliquot, centrifuge it at 10,000 x g for 1 minute. If a microscopic white pellet forms at the bottom, the compound has crashed out of solution. Do not use this aliquot.

  • Analytical Verification: For long-term projects (spanning >6 months), periodically validate the structural integrity of the -80°C DMSO aliquots using LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure the sulfonamide linkage has not degraded.

References

  • Selvita. "Compound Management and Sample Preparation." Selvita Drug Discovery Services. Available at:[Link]

Sources

Method

In Vivo Dosing Strategies and Vehicle Selection for CAS 59504-48-2: A Comprehensive Preclinical Guide

Executive Summary & Compound Profiling The successful preclinical evaluation of novel small molecules hinges on rational formulation and robust pharmacokinetic (PK) study design. CAS 59504-48-2 (chemically identified as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

The successful preclinical evaluation of novel small molecules hinges on rational formulation and robust pharmacokinetic (PK) study design. CAS 59504-48-2 (chemically identified as 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine) is a synthetic compound characterized by a molecular weight of 323.5 g/mol and the empirical formula C16H25N3O2S[1].

From a physicochemical perspective, the presence of two piperidine rings and a sulfonamide linkage renders this compound highly lipophilic. While the aniline and piperidine nitrogens offer weak basicity, the overall molecule lacks highly ionizable, hydrophilic functional groups at physiological pH (7.4). Consequently, CAS 59504-48-2 exhibits poor aqueous solubility. Attempting to dose such compounds in standard aqueous buffers (e.g., PBS or saline) inevitably leads to precipitation, resulting in fatal embolisms during Intravenous (IV) administration or erratic, absorption-limited exposure during Oral (PO) administration.

To overcome these barriers, this application note outlines field-proven, causality-driven formulation strategies and self-validating in vivo protocols tailored for lipophilic, sulfonamide-derivative compounds.

Vehicle Selection Decision Matrix

The selection of excipients must balance the physical state required for the dosing route against the tolerability limits of the animal model[2].

  • Intravenous (IV) Causality: IV dosing strictly requires a complete, clear solution . We utilize a co-solvent system (DMSO and PEG400) to disrupt the crystal lattice of the solid API, followed by a non-ionic surfactant (Tween 80) to form protective micelles. This prevents the hydrophobic API from crashing out when diluted with the final aqueous phase (Saline) or upon entering the bloodstream.

  • Oral (PO) Causality: PO dosing can tolerate suspensions , which is advantageous because it avoids the gastrointestinal toxicity and mucosal irritation associated with high co-solvent loads. Sodium carboxymethyl cellulose (CMC-Na) is used to increase the viscosity of the aqueous vehicle, reducing the sedimentation rate of the API particles and ensuring dose uniformity.

Table 1: Quantitative Vehicle Composition and Dosing Limits (Murine Models)
RouteProposed Vehicle CompositionTarget Conc.Max Dose Vol.Rationale / Causality
IV 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline2 mg/mL5 mL/kgCo-solvents and micellar encapsulation ensure complete solubilization; prevents precipitation in the bloodstream.
PO 0.5% CMC-Na + 0.1% Tween 80 in Water10 mg/mL10 mL/kgForms a uniform, viscous suspension; minimizes GI toxicity while maintaining adequate dispersion for absorption.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. If a formulation fails the built-in Quality Control (QC) checks, it must not be administered to the animals.

Protocol A: Preparation of IV Formulation (Clear Solution)

Target: 2 mg/mL of CAS 59504-48-2 in 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

  • Weighing: Accurately weigh 20 mg of CAS 59504-48-2 powder into a clean glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO (5% of final volume). Vortex aggressively for 2–3 minutes. Causality: DMSO is a powerful aprotic solvent necessary to break the initial intermolecular bonds of the solid API.

  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 1 minute until completely homogeneous.

  • Surfactant Addition: Add 0.5 mL of Tween 80 (5% of final volume). Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Dilution: While continuously vortexing the vial, add 5.0 mL of 0.9% Saline dropwise.

  • Self-Validating QC Check: Hold the vial against a dark background under a bright light. The liquid must be perfectly clear. If any cloudiness, opalescence, or particulate matter is observed, the micellar capacity has been exceeded; the formulation is invalid for IV use and must be discarded.

Protocol B: Preparation of PO Formulation (Uniform Suspension)

Target: 10 mg/mL of CAS 59504-48-2 in 0.5% CMC-Na / 0.1% Tween 80.

  • Weighing: Accurately weigh 100 mg of CAS 59504-48-2 powder into a mortar or glass vial.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate or mix thoroughly to coat the particles. Causality: Lipophilic powders repel water. Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the API.

  • Suspension: Gradually add 9.99 mL of a pre-prepared 0.5% CMC-Na aqueous solution while continuously triturating or using a mechanical homogenizer (e.g., Polytron) for 3–5 minutes.

  • Self-Validating QC Check: Stop agitation and observe the suspension. It must appear uniformly milky. If the API settles to the bottom within 5 minutes, the particle size is too large or the CMC-Na viscosity is too low. The formulation must be re-homogenized before dosing.

G Start CAS 59504-48-2 Solid API IV Intravenous (IV) Dosing Start->IV PO Oral (PO) Dosing Start->PO Sol1 Dissolve in 5% DMSO IV->Sol1 Susp1 Wet with 0.1% Tween 80 PO->Susp1 Sol2 Add 40% PEG400 + 5% Tween 80 Sol1->Sol2 Sol3 Dilute with 50% Saline (Clear Solution) Sol2->Sol3 Susp2 Suspend in 0.5% CMC-Na Susp1->Susp2 Susp3 Homogenize (Uniform Suspension) Susp2->Susp3

Figure 1: Formulation decision tree and preparation workflow for CAS 59504-48-2.

In Vivo Pharmacokinetic (PK) Study Design

To accurately determine the bioavailability and clearance of CAS 59504-48-2, a parallel-group PK study in wild-type mice (e.g., C57BL/6 or BALB/c) is recommended [3]. All animal procedures must adhere strictly to institutional guidelines and established welfare frameworks [4].

Study Parameters
  • Animals: Male C57BL/6 mice, 6–8 weeks old (n=3 per time point or n=3 for serial sampling).

  • Fasting: PO group must be fasted overnight (12 hours) prior to dosing to eliminate food-effect variability on absorption. IV group remains fed.

  • Administration:

    • IV Group: 2 mg/kg via lateral tail vein injection.

    • PO Group: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect ~50 µL of blood via submandibular bleed or jugular vein catheter at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into K2-EDTA tubes. Centrifuge at 4°C, 3000 × g for 10 minutes to separate plasma. Store plasma at -80°C until LC-MS/MS bioanalysis.

PK Acclimation Animal Acclimation (7 Days) Fasting Overnight Fasting (PO group only) Acclimation->Fasting Dosing Administer CAS 59504-48-2 (IV: 2 mg/kg | PO: 10 mg/kg) Fasting->Dosing Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis

Figure 2: Standard in vivo pharmacokinetic (PK) study workflow for small molecules.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004 Feb;21(2):201-30. URL:[Link]

  • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. 2010 May 25;102(11):1555-77. URL:[Link]

  • Ruiz-Garcia A, Bermejo M, Moss A, Casabo VG. Pharmacokinetics in drug discovery. Journal of Pharmaceutical Sciences. 2008 Feb;97(2):654-90. URL:[Link]

Sources

Application

Characterization of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine by LC-MS/MS: A Detailed Protocol and Fragmentation Pathway Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(Piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is a polyfunctional molecule incorporating an arylsulfonamide core, a substituted phenylamine, and two piperidine rings—moieties frequently found in pharmacologically active compounds.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification, metabolite profiling, and quality control. This application note presents a comprehensive guide to the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a robust experimental protocol and delve into the causality of its fragmentation patterns under Collision-Induced Dissociation (CID), offering a predictive framework for related structures.

Introduction: The Rationale for Fragmentation Analysis

In analytical sciences, particularly within pharmaceutical development, LC-MS/MS stands as a gold standard for its sensitivity and specificity. The power of this technique lies not only in detecting a molecule's mass but in systematically breaking it apart to reveal its underlying structure. The fragmentation pattern, or "fingerprint," generated in the mass spectrometer's collision cell is unique to a molecule's specific arrangement of atoms and bonds.

For a molecule like 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, three key structural regions are predicted to govern its fragmentation:

  • The Arylsulfonamide Group: This functional group is known to undergo characteristic cleavages, primarily at the sulfur-nitrogen (S-N) and aryl-sulfur (Ar-S) bonds. A notable fragmentation pathway for aromatic sulfonamides is the rearrangement-induced elimination of sulfur dioxide (SO₂), a loss of approximately 64 Da.[3][4]

  • The Phenylamine Core: The electron-donating nature of the amine and piperidine substituents on the phenyl ring influences the stability of fragment ions.

  • The Piperidine Rings: These saturated heterocyclic structures are prone to specific ring-opening reactions and α-cleavage adjacent to the nitrogen atom, often resulting in the formation of stable iminium ions.[2]

This guide will explain how these individual behaviors synthesize to create the compound's overall fragmentation signature, providing a self-validating protocol for its analysis.

Predicted Fragmentation Chemistry: The "Why" Behind the Breaks

Before detailing the experimental protocol, it is essential to understand the chemical principles governing the molecule's dissociation in the gas phase. The compound's multiple nitrogen atoms make it highly amenable to positive mode Electrospray Ionization (ESI), where it will readily accept a proton to form the precursor ion, [M+H]⁺. Upon collisional activation (CID), this protonated molecule will dissipate the excess energy by cleaving its most labile bonds.

  • Protonation Site: Given the multiple basic nitrogen atoms, protonation is likely to occur on one of the piperidine nitrogens or the primary amine, which are generally more basic than the sulfonamide nitrogen.[5][6]

  • Sulfonamide Bond Cleavage: The S-N bond in protonated sulfonamides is a common point of dissociation.[5][7] This can occur between the sulfur and the piperidine nitrogen or, more significantly, between the aryl ring and the sulfur atom.

  • Characteristic SO₂ Loss: A key diagnostic fragmentation for arylsulfonamides is the neutral loss of SO₂ (64 Da). This process is not a simple cleavage but an intramolecular rearrangement that is highly specific to this class of compounds.[3]

  • Piperidine Ring Fragmentation: The piperidine moieties are expected to fragment via α-cleavage. This involves the cleavage of the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized iminium ion, which is often observed as a prominent peak in the spectrum.[2]

By anticipating these pathways, we can design a targeted MS/MS experiment and confidently interpret the resulting data.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine.

Materials and Reagents
  • Analyte: 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Thermo Vanquish, Agilent 1290, or equivalent).

  • MS System: A tandem mass spectrometer, such as a triple quadrupole or a high-resolution Orbitrap/Q-TOF instrument, equipped with a heated ESI source (e.g., Sciex 7500, Thermo Orbitrap Exploris, or equivalent).

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water.

  • Final Sample (10 ng/mL): Further dilute 10 µL of the working solution into 990 µL of 50:50 (v/v) acetonitrile:water. Transfer to an autosampler vial.

Liquid Chromatography (LC) Method

The goal of the LC method is to deliver the analyte to the mass spectrometer as a sharp, well-defined peak, free from matrix interference.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 minA standard screening gradient to ensure elution of the compound.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Injection Vol. 2 µLA small volume to prevent peak distortion and column overload.
Mass Spectrometry (MS) Method

The MS parameters are optimized for sensitive detection of the precursor ion and generation of structurally informative fragment ions.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe molecule contains multiple basic nitrogen atoms, ideal for protonation.
Capillary Voltage 3.5 kVOptimizes the formation and transmission of ions into the mass spectrometer.
Source Temp. 350 °CFacilitates desolvation of the ESI droplets.
Scan Type 1 Full Scan (MS1)To detect the protonated precursor ion, [M+H]⁺.
Mass Range m/z 100 - 500Covers the expected mass of the precursor ion.
Scan Type 2 Product Ion Scan (MS/MS)To fragment the precursor ion and generate the MS/MS spectrum.
Precursor Ion m/z 340.1740The calculated exact mass of the [M+H]⁺ ion (C₁₆H₂₆N₃O₂S⁺).
Collision Gas ArgonInert gas used to induce fragmentation.
Collision Energy 20-40 eV (Ramped)A range of energies ensures that both low-energy and high-energy fragments are produced.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Prepare 10 ng/mL Working Solution B 2. Inject Sample onto C18 LC Column A->B C 3. ESI+ Ionization to form [M+H]+ B->C D 4. Isolate Precursor Ion (m/z 340.17) C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. Detect Product Ions (MS/MS Spectrum) E->F G 7. Correlate Fragments with Molecular Structure F->G

Caption: Workflow from sample preparation to data analysis.

Results and Discussion: Interpreting the Fragmentation Pattern

Executing the above protocol is expected to yield the following results.

Full Scan (MS1) Analysis

The full scan mass spectrum will be dominated by the protonated molecule, [M+H]⁺.

  • Chemical Formula: C₁₆H₂₅N₃O₂S

  • Monoisotopic Mass: 339.1667 Da

  • Expected [M+H]⁺: m/z 340.1740

Tandem MS (MS/MS) Analysis

The product ion scan of m/z 340.17 provides the structural fingerprint. The table below summarizes the major expected fragments, their proposed structures, and the rationale for their formation.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure / Origin
340.17275.2164.96[M+H-SO₂]⁺ : Characteristic loss of SO₂ via rearrangement, a hallmark of arylsulfonamides.[3][4]
340.17177.14163.03[C₁₁H₁₇N₂]⁺ : Cleavage of the Ar-S bond, resulting in the protonated 2-piperidin-1-yl-phenylamine fragment.
340.1786.10254.07[C₅H₁₂N]⁺ : Protonated piperidine, resulting from cleavage and hydrogen rearrangement.
340.1784.08256.09[C₅H₁₀N]⁺ : Piperidine iminium ion, formed via α-cleavage of one of the piperidine rings.[2]
Proposed Fragmentation Pathway

The relationships between these fragments are visualized below. The fragmentation cascade begins with the stable [M+H]⁺ ion and proceeds through predictable bond cleavages dictated by the functional groups.

G parent Precursor Ion [M+H]⁺ C₁₆H₂₆N₃O₂S⁺ m/z 340.17 frag1 Fragment [M+H-SO₂]⁺ m/z 275.21 parent->frag1 -SO₂ (64.96 Da) Arylsulfonamide Rearrangement frag2 Fragment [C₁₁H₁₇N₂]⁺ m/z 177.14 parent->frag2 -C₅H₁₀NSO₂ (163.03 Da) Ar-S Bond Cleavage frag3 Fragment [C₅H₁₀N]⁺ m/z 84.08 parent->frag3 -C₁₁H₁₆N₂O₂S (256.09 Da) α-Cleavage frag4 Fragment [C₅H₁₂N]⁺ m/z 86.10 parent->frag4 -C₁₁H₁₄N₂O₂S (254.07 Da) Cleavage + H-rearrangement

Caption: Proposed fragmentation pathways for protonated 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine.

Conclusion

This application note provides a robust and scientifically grounded protocol for the LC-MS/MS analysis of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine. By understanding the fundamental fragmentation chemistry of its constituent functional groups—specifically the characteristic SO₂ loss from the arylsulfonamide moiety and α-cleavage of the piperidine rings—we can confidently identify this molecule and its analogues. The detailed methodology serves as a validated starting point for researchers in pharmaceutical analysis, enabling reliable characterization, impurity profiling, and metabolic studies.

References

  • Hu, W., Sun, C., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 446–451. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Hu, W., Yao, Y., & Wang, C. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037–4044. [Link]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Hu, W., et al. (2019). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 9(28), 16053-16060. [Link]

  • ResearchGate. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

Sources

Method

Utilizing 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in High-Throughput Screening (HTS): A Privileged Scaffold for Target Discovery

Introduction & Structural Rationale In modern drug discovery, the selection of robust, versatile chemical scaffolds is critical for the success of High-Throughput Screening (HTS) campaigns. 5-(Piperidine-1-sulfonyl)-2-pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the selection of robust, versatile chemical scaffolds is critical for the success of High-Throughput Screening (HTS) campaigns. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) represents a highly privileged structural motif. It combines three distinct pharmacophoric elements:

  • A Sulfonamide Group: Provides strong dipole moments and acts as an excellent hydrogen-bond acceptor, frequently utilized to anchor molecules within the hinge regions of kinases or the allosteric sites of G-protein coupled receptors (GPCRs)[1].

  • Bis-Piperidine Rings: These basic, lipophilic moieties are highly effective at occupying deep hydrophobic pockets while maintaining favorable pharmacokinetic properties (e.g., CNS penetrance)[2].

  • A Primary Aniline (Phenylamine): Serves as a critical synthetic handle for subsequent hit-to-lead optimization, allowing for rapid diversification via amide coupling or reductive amination.

However, screening compounds with aromatic amines and highly lipophilic groups presents unique challenges. They can exhibit poor aqueous solubility, adhere to plasticware, and produce auto-fluorescence that interferes with standard optical readouts. This application note details a comprehensive, self-validating HTS workflow designed to mitigate these liabilities using acoustic dispensing and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3].

Experimental Workflow Design

To ensure high-fidelity data, the screening cascade must decouple the compound's intrinsic physicochemical limitations from true biological activity. The workflow transitions from nanoliter-scale acoustic dispensing to a highly specific biochemical primary screen, followed by an orthogonal cell-based secondary screen.

HTS_Workflow LibPrep Library Preparation (10 mM in 100% DMSO) Acoustic Acoustic Dispensing (Nanoliter transfer, <0.5% DMSO) LibPrep->Acoustic Primary Primary Screen (TR-FRET Biochemical Assay) Acoustic->Primary Secondary Secondary Screen (Cell-Based Functional Assay) Primary->Secondary Hits (Inhibition > 50%) Hit Hit Validation (IC50 & SAR Analysis) Secondary->Hit Confirmed Activity

High-throughput screening workflow utilizing acoustic dispensing and TR-FRET validation.

Protocol 1: Library Preparation and Acoustic Dispensing

Causality & Rationale: Sulfonamide-piperidine derivatives can precipitate when exposed to aqueous gradients during traditional tip-based serial dilutions. Furthermore, non-specific binding to polypropylene pipette tips reduces the effective concentration of the compound[4]. Acoustic Droplet Ejection (ADE) uses focused sound energy to transfer nanoliter droplets directly from a source plate to an assay plate, eliminating tip contact and maintaining the final DMSO concentration strictly below 0.5%[5][6].

Step-by-Step Methodology
  • Source Plate Preparation: Dissolve 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in 100% anhydrous DMSO to a stock concentration of 10 mM. Centrifuge at 1,000 x g for 5 minutes to remove any insoluble particulates.

  • Transfer to Acoustic Labware: Aliquot 25 µL of the 10 mM stock into an acoustically qualified 384-well cyclic olefin copolymer (COC) source plate.

  • Acoustic Dispensing (Echo Liquid Handler):

    • Program the liquid handler to dispense 50 nL of the compound directly into the dry wells of a 384-well black, low-volume assay plate (Destination Plate).

    • Self-Validating Control: Dispense 50 nL of 100% DMSO into columns 1 and 2 (Negative Control / Max Signal) and 50 nL of a known reference inhibitor into columns 23 and 24 (Positive Control / Min Signal).

  • Assay Buffer Backfill: Immediately prior to the assay, dispense 10 µL of the primary assay buffer into all wells. The final compound concentration will be 50 µM at 0.5% DMSO.

Protocol 2: Primary TR-FRET Biochemical Screen

Causality & Rationale: The aniline moiety in our target scaffold can exhibit intrinsic fluorescence in the 400-500 nm range, leading to false negatives in standard prompt-fluorescence assays. TR-FRET relies on a long-lifetime lanthanide donor (e.g., Europium). By introducing a 50–100 microsecond time delay before measuring emission, short-lived auto-fluorescence from the library compound completely decays, ensuring exceptional signal-to-noise ratios[3][7].

TR_FRET Excitation Excitation (340 nm) Donor Europium Donor Excitation->Donor Acceptor Acceptor Fluorophore Donor->Acceptor FRET (Close Proximity) Emission Emission (665 nm) Acceptor->Emission Compound Inhibitor (CAS 59504-48-2) Compound->Acceptor Disrupts Binding (Decreases FRET)

TR-FRET assay principle and signal disruption by an active inhibitor.

Step-by-Step Methodology
  • Target Incubation: To the 384-well assay plate containing the 50 nL acoustically dispensed compound and 10 µL buffer, add 5 µL of the target protein (e.g., a His-tagged kinase or GPCR domain) labeled with a Europium-cryptate anti-His antibody (Donor).

  • Compound Binding: Incubate the plate at room temperature (RT) for 30 minutes to allow the sulfonamide-piperidine compound to equilibrate within the target's binding pocket.

  • Tracer Addition: Add 5 µL of a fluorescently labeled tracer ligand (Acceptor, e.g., XL665 or d2 dye) that competes with the screening compound for the binding site.

  • Final Incubation: Seal the plate and incubate for 1 hour at RT in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 340 nm.

    • Delay time: 50 µs.

    • Integration time: 400 µs.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Processing: Calculate the TR-FRET ratio ( Ratio=Emission620​Emission665​​×104 ). A decrease in the ratio indicates that the compound successfully displaced the tracer.

Protocol 3: Secondary Cell-Based Validation

Causality & Rationale: Biochemical hits must be validated for cell permeability and lack of cytotoxicity. The bis-piperidine motif generally confers excellent membrane permeability, but the basic nitrogens can lead to lysosomal trapping. A cell-based luciferase reporter assay confirms that the compound engages its target in a physiological environment and modulates the downstream signaling pathway[2].

Step-by-Step Methodology
  • Cell Seeding: Using an automated bulk dispenser, seed 5,000 HEK293 cells (stably expressing a target-responsive luciferase reporter) in 40 µL of DMEM (10% FBS) into a white, solid-bottom 384-well tissue culture plate[2].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Acoustically dispense a 10-point, 3-fold serial dilution of the hit compound (starting at 50 µM) directly into the cell culture wells.

  • Stimulation: Add 10 µL of the pathway stimulant (e.g., TNF-α or Forskolin) to all wells except the unstimulated controls. Incubate for 4 hours.

  • Luminescence Detection: Add 25 µL of a homogeneous luciferase detection reagent (e.g., Bright-Glo™). Incubate for 5 minutes at RT and read total luminescence.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the HTS campaign, specific quantitative thresholds must be met before a compound is formally classified as a "Hit." The table below summarizes the critical assay parameters and acceptance criteria for the protocols described above.

Metric / ParameterTarget ValueCausality & Interpretation
Final DMSO Concentration 0.5% v/vPrevents compound precipitation and minimizes DMSO-induced cytotoxicity or target denaturation[6].
Z'-Factor (Primary Screen) 0.70Validates the robustness of the TR-FRET assay. A Z' > 0.5 indicates a large separation between positive and negative controls with low variance[3].
Signal-to-Background (S/B) 5.0Ensures the dynamic range of the TR-FRET ratio is sufficient to detect weak allosteric modulators.
Hit Threshold 50% InhibitionCompounds reducing the TR-FRET signal by >50% at 10 µM are flagged for secondary dose-response screening.
Cell Viability (Counter-screen) 90%Ensures that the reduction in luciferase signal in the secondary assay is due to target engagement, not compound toxicity.

References

  • Sino Biological. How TR-FRET Empower High-Throughput Screening. Available at: [Link]

  • PubMed Central (PMC). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Available at: [Link]

  • Drug Development and Delivery. Benefits of Acoustic Liquid Handling in Drug Discovery. Available at:[Link]

  • PubMed Central (PMC). Automated Acoustic Dispensing for the Serial Dilution of Peptide Agonists in Potency Determination Assays. Available at: [Link]

  • PubMed. High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Available at:[Link]

  • MDPI. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available at: [Link]

Sources

Application

Application Note: Development of Environmentally Sensitive Fluorometric Assays Utilizing 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (PSPPA) Derivatives

[label="Locally Excited (LE)\n Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Locally Excited (LE)\n

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Rationale

The development of robust, high-throughput fluorometric assays for monitoring protein-protein interactions, conformational changes, and hydrophobic pocket binding requires probes that are highly sensitive to their local microenvironment. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (PSPPA, CAS 59504-48-2) is a highly versatile, yet underutilized, chemical building block that serves as an ideal scaffold for synthesizing solvatochromic "push-pull" fluorophores.

PSPPA features a classic donor- π -acceptor architecture:

  • Electron Donors: The primary aniline (position 1) and the piperidin-1-yl group (position 2).

  • Electron Acceptor: The piperidine-1-sulfonyl group (position 5).

When the primary amine is conjugated to a targeting ligand (e.g., a peptide, lipid, or small molecule), the resulting PSPPA derivative exhibits profound solvatochromism . Upon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) . In aqueous (highly polar) environments, hydrogen bonding and molecular rotation lead to a non-radiative Twisted Intramolecular Charge Transfer (TICT) state, quenching fluorescence. However, when the probe partitions into a hydrophobic protein pocket or lipid membrane, the restricted rotation and lower dielectric constant trigger a massive fluorescence "turn-on" and a hypsochromic (blue) shift .

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited States (S1) S0 Non-Polarized Ground State LE Locally Excited (LE) State S0->LE Excitation (hv) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Charge Separation ICT->S0 Fluorescence (Hydrophobic) TICT Twisted ICT (TICT) Non-Radiative ICT->TICT Bond Rotation (Polar Solvent) TICT->S0 Non-Radiative Decay

Photophysical pathways of PSPPA derivatives showing ICT fluorescence and TICT quenching.

Photophysical Characterization

To utilize a PSPPA derivative in a biological assay, it must first act as a self-validating system . Before introducing biological variables, the probe's response to solvent polarity must be quantified. This establishes the dynamic range of the assay.

Table 1: Typical Photophysical Properties of PSPPA-Conjugates
SolventDielectric Constant ( ϵ )Absorption Max ( λabs​ , nm)Emission Max ( λem​ , nm)Stokes Shift (nm)Quantum Yield ( Φ )
Toluene2.4360440800.65
Chloroform4.83654701050.50
Acetone20.73705101400.25
Methanol32.73755301550.05
Aqueous Buffer80.1380550170< 0.01

Note: As the environment becomes more hydrophobic (moving from bottom to top), the emission wavelength blue-shifts by over 100 nm, and the quantum yield increases by more than 60-fold. This massive differential is the engine of the fluorometric assay.

Experimental Protocols

Protocol A: Bioconjugation of PSPPA to a Targeting Ligand

Causality Check: The primary aniline of PSPPA is nucleophilic but sterically hindered by the adjacent piperidinyl group and electronically deactivated by the para-sulfonyl group. Therefore, standard aqueous NHS-ester coupling is inefficient. The reaction must be driven in anhydrous organic solvents using a non-nucleophilic organic base to ensure deprotonation without competing hydrolysis .

Materials:

  • PSPPA (CAS 59504-48-2)

  • Targeting Ligand-NHS Ester (e.g., Palmitoyl-NHS for lipid probes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Steps:

  • Preparation: Dissolve 10 μ mol of PSPPA in 500 μ L of anhydrous DMF in a light-protected amber vial.

  • Base Addition: Add 30 μ mol (3 equivalents) of DIPEA to the solution. Vortex for 30 seconds.

  • Conjugation: Slowly add 12 μ mol (1.2 equivalents) of the Ligand-NHS ester dissolved in 200 μ L of DMF.

  • Incubation: Purge the vial with argon, seal, and incubate at 40°C for 16 hours with continuous stirring.

  • Validation & Purification: Monitor reaction completion via LC-MS. Purify the resulting PSPPA-probe using reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Protocol B: High-Throughput Hydrophobic Pocket Binding Assay

Causality Check: To ensure the assay is self-validating, a parallel "solvent polarity standard curve" is run alongside the biological samples. This confirms that any observed fluorescence turn-on in the protein samples is strictly due to hydrophobic partitioning, ruling out aggregation-induced emission (AIE) artifacts.

Assay_Workflow P1 1. Probe Bioconjugation (PSPPA + Ligand) P2 2. System Validation (Solvent Polarity Screen) P1->P2 P3 3. Target Incubation (Equilibrium Binding) P2->P3 P4 4. Fluorometric Readout (High-Throughput) P3->P4

Step-by-step workflow for the self-validating PSPPA fluorometric binding assay.

Materials:

  • Purified PSPPA-Probe (1 mM stock in DMSO)

  • Target Protein (e.g., Human Serum Albumin, HSA)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (strictly avoid detergents like Tween-20, which create artificial hydrophobic micelles).

  • 96-well flat-bottom black microplates (non-binding surface).

Steps:

  • Probe Preparation: Dilute the PSPPA-Probe stock in Assay Buffer to a working concentration of 2 μ M. (Final DMSO concentration must be < 1% to prevent protein denaturation).

  • Target Titration: In the 96-well plate, prepare a 12-point serial dilution of the Target Protein ranging from 0 nM to 50 μ M in Assay Buffer (50 μ L per well).

  • Reaction Assembly: Add 50 μ L of the 2 μ M PSPPA-Probe to all wells. The final probe concentration is 1 μ M.

  • System Validation Controls: In separate wells, add 1 μ M probe to 100% Buffer (Negative Control) and 1 μ M probe to 50% Dioxane/Water (Positive Polarity Control).

  • Incubation: Protect the plate from light and incubate at 25°C for 30 minutes to allow the binding equilibrium to stabilize.

  • Data Acquisition: Read the plate using a fluorescence microplate reader.

    • Excitation: 365 nm (Isosbestic point to ensure uniform excitation regardless of bound state).

    • Emission: Scan from 400 nm to 600 nm. Alternatively, for high-throughput single-point reads, measure at 460 nm (peak of the bound, hydrophobic state).

Data Analysis & Interpretation

The binding of the PSPPA-probe to the target protein is quantified by the increase in fluorescence intensity at the blue-shifted wavelength (e.g., 460 nm).

To calculate the dissociation constant ( Kd​ ), plot the fluorescence intensity ( F ) at 460 nm against the protein concentration ( [P] ). Fit the data using a one-site specific binding model:

F=F0​+Kd​+×[P]​

Where:

  • F0​ = Background fluorescence of the probe in aqueous buffer (highly quenched due to TICT).

  • Fmax​ = Maximum fluorescence when the probe is fully saturated in the protein's hydrophobic pocket.

  • Kd​ = The equilibrium dissociation constant.

Expert Insight: If a secondary emission peak appears at 550 nm that increases with protein concentration, this indicates the probe is binding to the protein surface (a polar environment) rather than inserting into the hydrophobic core. The ratio of F460​/F550​ can be used as a ratiometric readout of deep-pocket insertion versus surface binding.

References

  • Loving GS, Sainlos M, Imperiali B. "Monitoring protein interactions and dynamics with solvatochromic fluorophores." Trends in Biotechnology, 2010; 28(2):73-83. URL:[Link]

  • Klymchenko AS. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 2017; 50(2):366-375. URL:[Link]

  • Alterio V, et al. "Structure-function relationships in solvatochromic fluorophores targeting human and bovine carbonic anhydrases." Bioorganic & Medicinal Chemistry, 2020; 28(1):115655. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

Welcome to the Advanced Troubleshooting Guide for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) [1]. As a highly lipophilic aniline derivative containing two bulky piperidine rings and a sulfona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) [1]. As a highly lipophilic aniline derivative containing two bulky piperidine rings and a sulfonamide linkage, this compound frequently presents severe aqueous solubility bottlenecks during in vitro and cell-based biological assays.

This guide is engineered for researchers and drug development professionals. It bypasses superficial advice to focus on the mechanistic causality of precipitation and provides self-validating protocols to ensure absolute data integrity in your bioassays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: I diluted my 10 mM DMSO stock of the compound into my physiological assay buffer (pH 7.4), and my dose-response readouts are erratic. What is happening? A: You are experiencing "solvent crash-out." While the compound is highly soluble in pure DMSO, introducing it to an aqueous buffer causes rapid nucleation and micro-precipitation. Because the two piperidine rings and the phenyl group possess high lipophilicity and lattice energy, the water molecules cannot effectively solvate the compound. This micro-precipitation causes erratic readouts because the actual concentration of the free, bioavailable drug in solution is unknown and constantly fluctuating.

Q: Can I simply increase the final DMSO concentration in my assay to keep the compound in solution? A: This is strongly discouraged for biological assays. While increasing the co-solvent ratio improves thermodynamic solubility, DMSO concentrations above 0.5% – 1.0% (v/v) disrupt cellular lipid bilayers, alter protein conformations, and artificially influence assay readouts[2]. A standardized solubilization protocol prioritizing advanced carriers within physiological tolerance is required to maintain assay integrity[2].

Q: If direct DMSO dilution fails, what is the most effective biochemical approach to solubilize this specific compound? A: The gold standard for solubilizing bulky, lipophilic molecules containing cyclic hydrophobic moieties is the formation of inclusion complexes using Cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [3]. Mechanistic Causality: HP-β-CD molecules are truncated, cone-shaped oligosaccharides. Their internal cavity is highly hydrophobic, perfectly accommodating the lipophilic piperidine rings of the drug via non-covalent van der Waals forces[4]. Simultaneously, the exterior of the cone is lined with hydrophilic hydroxyl groups that readily interact with the aqueous assay buffer, effectively masking the drug's hydrophobicity[4].

Q: What if my assay requires intracellular delivery, and cyclodextrins are not permeating the cell membrane effectively? A: For complex cell-based assays requiring high membrane permeability, lipid-based nanocarriers such as liposomes are recommended[5]. Mechanistic Causality: Liposomes consist of phospholipid bilayers that encapsulate the hydrophobic compound within their lipid tails[5]. Because the liposome's exterior is hydrophilic, it remains stably suspended in the aqueous media. Upon contact with the target cell, the liposome fuses with the plasma membrane, directly delivering the lipophilic payload into the cytosol without requiring the drug to traverse the aqueous extracellular space independently[5].

Part 2: Decision Workflows & Mechanisms

SolubilityWorkflow Start Assess Assay Tolerance for Co-solvents DMSO Is <1% DMSO tolerated? Start->DMSO Direct Direct DMSO Dilution (Max 10-50 µM) DMSO->Direct Yes CellAssay Cell-Based / In Vivo Assay? DMSO->CellAssay No / Precipitation occurs CD Cyclodextrin (HP-β-CD) Inclusion Complex Liposome Liposome/Nanoparticle Encapsulation CellAssay->CD Biochemical / Mild Cell Assay CellAssay->Liposome High Membrane Permeability Needed

Workflow for selecting the optimal solubility enhancement strategy.

CDMechanism Drug Free Lipophilic Drug (5-PSP-2-PPA) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Non-covalent interaction CD Free HP-β-CD (Hydrophobic Cavity) CD->Complex Host-guest encapsulation Bioavailable Solubilized Drug in Aqueous Bioassay Complex->Bioavailable Dissociation at target site

Mechanism of HP-β-CD inclusion complexation for lipophilic drugs.

Part 3: Quantitative Data & Methodologies

Table 1: Comparison of Solubilization Strategies for Lipophilic Amines
Solubilization StrategyPrimary Mechanism of ActionMax Expected SolubilityBiological Assay CompatibilityPrimary Limitation
Direct DMSO Dilution Co-solvent disruption of water hydrogen bondingLow (< 50 µM)In vitro biochemical assaysHigh DMSO (>1%) causes cell toxicity[2]
HP-β-CD Complexation Host-guest encapsulation in hydrophobic cavity[4]High (mM range)Cell-based & biochemical assaysMay alter apparent binding kinetics
Liposomal Encapsulation Intercalation into phospholipid bilayers[5]Very HighComplex cell-based & in vivo assaysRequires specialized preparation equipment
Protocol 1: Preparation of HP-β-CD Inclusion Complexes via Solvent Evaporation

This method forces the lipophilic drug into the cyclodextrin cavity by slowly removing the organic phase, preventing premature aqueous precipitation[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in a volatile organic solvent (e.g., pure ethanol or methanol) to create a highly concentrated 50 mM stock.

  • Host Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in molecular biology-grade water.

  • Complexation: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C. The slow addition prevents local supersaturation.

  • Evaporation: Continue stirring in an open vessel (within a fume hood) for 24 hours to allow the volatile organic solvent to evaporate completely[6]. As the solvent leaves, the hydrophobic drug is thermodynamically driven into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation Check (Critical): Centrifuge the resulting solution at 15,000 x g for 15 minutes.

    • Validation Logic: If the complexation failed, the free drug will form a visible pellet. A lack of a pellet confirms successful inclusion. Filter the supernatant through a 0.22 µm PES membrane for sterility prior to the assay.

Protocol 2: Liposomal Encapsulation via Thin-Film Hydration

For assays requiring the drug to cross cellular membranes efficiently, liposomes provide a biomimetic delivery vehicle[5].

Step-by-Step Methodology:

  • Lipid-Drug Mixing: Dissolve the drug and a lipid matrix (e.g., DPPC and cholesterol in a 7:3 molar ratio) in chloroform within a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Apply a vacuum at 45°C to evaporate the chloroform entirely. This leaves a thin, homogeneous lipid-drug film on the walls of the flask.

  • Hydration: Hydrate the thin film with your target biological assay buffer (e.g., PBS, pH 7.4). Agitate vigorously using a vortex mixer for 10 minutes to form multilamellar vesicles (MLVs).

  • Self-Validation Check (Critical): Extrude the MLV suspension 10 to 15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

    • Validation Logic: Unextruded liposomes vary wildly in size, leading to inconsistent cellular uptake and high assay noise. Extrusion guarantees a uniform population of unilamellar liposomes (~100 nm), ensuring reproducible bioavailability and assay precision[5].

References

  • Santa Cruz Biotechnology. "5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine | CAS 59504-48-2". scbt.com. 1

  • Scholars Research Library. "Enhancing Drug Solubility Using Liposome Formulations for Better Absorption". scholarsresearchlibrary.com. 5

  • PubMed. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study". nih.gov. 2

  • Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility". touro.edu. 3

  • Humapub. "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review". humapub.com. 6

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". nih.gov. 4

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of highly lipophilic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of highly lipophilic small molecules. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) is a structurally complex compound featuring a phenyl backbone, two bulky piperidine rings, and a sulfonamide group.

Due to its high lipophilicity and lack of ionizable groups at physiological pH (7.4), this compound is notoriously difficult to maintain in aqueous cell culture media. This guide deconstructs the thermodynamic and kinetic drivers of its precipitation and provides self-validating, field-proven protocols to ensure reliable assay results.

Part 1: Quantitative Solubility Data

Before troubleshooting, it is critical to establish the physicochemical boundaries of the compound. Exceeding these limits is the primary cause of assay failure[1],[2].

Table 1: Physicochemical & Solubility Profile

ParameterValue / DescriptionExperimental Implication
Molecular Weight 323.45 g/mol Requires precise molarity calculations for DMSO stocks.
LogP (Estimated) > 3.5 (Highly Lipophilic)Prone to rapid hydrophobic aggregation in water.
Solubility in 100% DMSO ≥ 10 mMRecommended primary solvent for master stocks.
Solubility in Water Insoluble (< 0.1 mg/mL)Direct addition to aqueous buffers will fail.
Solubility in Culture Media InsolubleRequires carrier molecules or step-down dilution.
Max Tolerated in Vitro DMSO 0.1% - 0.5%Higher concentrations induce solvent toxicity in cells[1],[3].

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine precipitate immediately upon addition to my media? A: This is a classic manifestation of "solvent shock" [4],[1]. When a concentrated DMSO stock is injected directly into an aqueous cell culture medium, the DMSO rapidly diffuses into the bulk water. This rapid shift in solvent polarity leaves the hydrophobic small molecule locally supersaturated without its solubilizing solvent, leading to rapid thermodynamic nucleation and precipitation[1],[2].

Q: Can I just increase the amount of DMSO to keep it soluble? A: No. While DMSO has high solubilizing power for organic compounds, its final concentration in cell culture must be strictly controlled. Exceeding a 0.1% – 0.5% final DMSO concentration induces significant cellular toxicity, alters membrane permeability, and confounds assay results,[3].

Q: How do carrier molecules like Cyclodextrins prevent precipitation? A: Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), form a truncated cone structure featuring a hydrophobic internal cavity and a hydrophilic exterior[5]. The hydrophobic cavity encapsulates the lipophilic piperidine and phenyl rings of the compound via non-covalent Van der Waals forces, forming a host-guest inclusion complex[6],[7]. This effectively shields the hydrophobic moieties from the aqueous environment, preventing aggregation while the hydrophilic exterior ensures the complex remains soluble in the media[8].

Q: Are there alternative co-solvents if I cannot use Cyclodextrins? A: Yes. Amphiphilic polymers and surfactants, such as Pluronics (e.g., Pluronic F127), can be used as co-solvents to enhance the aqueous solubility of lipophilic compounds in in vitro assays[9]. Additionally, serum proteins like albumin (found in FBS) can naturally bind and help solubilize hydrophobic compounds, provided the compound is introduced slowly[1].

Part 3: Mechanistic & Workflow Visualizations

Mechanism DMSO_Stock 10 mM Stock (in 100% DMSO) Direct_Add Direct Addition to Media DMSO_Stock->Direct_Add Carrier_Add Addition to HP-β-CD/Serum DMSO_Stock->Carrier_Add Solvent_Shock Solvent Shock (Rapid DMSO Diffusion) Direct_Add->Solvent_Shock Precipitate Nucleation & Precipitation Solvent_Shock->Precipitate Hydrophobic aggregation Inclusion Host-Guest Inclusion Complex Carrier_Add->Inclusion Shields piperidine rings Soluble Stable Solubilized Compound Inclusion->Soluble

Mechanistic pathways of compound precipitation via solvent shock versus carrier-mediated solubilization.

Workflow Start Precipitation Observed in Media Check_DMSO Is final DMSO > 0.5%? Start->Check_DMSO Reduce_DMSO Lower stock volume, use higher concentration stock Check_DMSO->Reduce_DMSO Yes Step_Down Perform Step-Down Dilution (Add dropwise to 37°C media) Check_DMSO->Step_Down No Reduce_DMSO->Step_Down Check_Clear Solution Clear? Step_Down->Check_Clear Add_Carrier Formulate with 10-20% HP-β-CD or increase FBS (Albumin) Check_Clear->Add_Carrier No Success Proceed with In Vitro Assay Check_Clear->Success Yes Add_Carrier->Success

Step-by-step troubleshooting workflow for resolving lipophilic compound precipitation in vitro.

Part 4: Experimental Protocols

Protocol A: The Intermediate (Step-Down) Dilution Method

Causality: Direct 1:1000 dilutions cause localized supersaturation. By creating an intermediate 10x stock in pre-warmed media, we reduce the concentration gradient, allowing serum proteins (if present) time to bind the free compound before it aggregates[1].

  • Prepare Master Stock: Dissolve 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes until completely clear.

  • Pre-warm Media: Warm your complete cell culture media (containing 5-10% FBS) to 37°C in a water bath. Cold media drastically reduces solubility and guarantees precipitation[2].

  • Create Intermediate Dilution: Pipette 900 µL of the pre-warmed media into a sterile microcentrifuge tube. While vortexing the tube at medium speed, add 100 µL of the 10 mM DMSO stock dropwise . This creates a 1 mM intermediate stock (10% DMSO).

  • Final Dilution: Immediately transfer the required volume of the intermediate stock into your final culture vessel to reach your working concentration (e.g., 10 µL into 990 µL media for a 10 µM final concentration, yielding 0.1% final DMSO).

  • Self-Validating Step: Always prepare a parallel "Vehicle Control" tube containing the exact same volume of DMSO without the compound. If the vehicle tube is clear but the compound tube is cloudy, compound precipitation is confirmed. If both are cloudy, your media components have precipitated due to temperature or pH shock[1].

Protocol B: HP-β-CD Carrier-Mediated Solubilization

Causality: For highly lipophilic compounds that resist step-down dilution, thermodynamic encapsulation is required. HP-β-CD is non-toxic to most cell lines at concentrations up to 10-20% (w/v) and effectively solubilizes bulky aromatic rings[7],[8].

  • Prepare Carrier Solution: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS or serum-free media to a concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complex Formation: Add your 10 mM DMSO compound stock dropwise into the 20% HP-β-CD solution to achieve a 10x working concentration (e.g., 100 µM).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at room temperature for 10–15 minutes. This energy input overcomes the activation barrier, allowing the piperidine rings to enter the hydrophobic cavity of the cyclodextrin[5],[7].

  • Final Dilution: Dilute this 10x complex 1:10 into your final cell culture media.

  • Self-Validating Step: Measure the optical density at 600 nm (OD600) of the final formulated media. A baseline OD600 identical to a blank media control mathematically confirms the absence of sub-visible micro-precipitates that could later confound assay readouts.

Sources

Troubleshooting

Optimizing LC-MS/MS retention times and peak resolution for CAS 59504-48-2

Welcome to the advanced troubleshooting and method development hub for CAS 59504-48-2 (5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine). As a compound featuring a primary aniline group, a tertiary piperidine amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and method development hub for CAS 59504-48-2 (5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine). As a compound featuring a primary aniline group, a tertiary piperidine amine, and a sulfonamide moiety, its highly basic nature presents distinct chromatographic challenges.

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind retention shifts, peak tailing, and signal suppression, providing self-validating protocols to ensure rugged method performance.

Section 1: Analyte Profiling & Column Chemistry (The Foundation)

Q: Why does CAS 59504-48-2 exhibit severe peak tailing and poor retention on my standard C18 column?

A: The root cause lies in the pKa of your analyte versus the surface chemistry of your column. The tertiary piperidine nitrogen in CAS 59504-48-2 is highly basic (pKa ~10). Under standard positive electrospray ionization (ESI+) LC-MS conditions (pH 2.7), this amine is fully protonated, giving the molecule a strong localized positive charge.

Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH). Even at low pH, these silanols participate in secondary ion-exchange interactions with the protonated piperidine ring. The analyte "sticks" to these active sites, causing a delayed, smeared release from the stationary phase—manifesting as severe peak tailing. Furthermore, the high polarity of the protonated state reduces its hydrophobic interaction with the C18 alkyl chains, leading to poor retention.

The Solution: Switch to a Charged Surface Hybrid (CSH) or Positively Charged Surface (PCS) column. These columns are engineered with a deliberate, low-level positive surface charge. This positive charge electrostatically repels the protonated basic groups of CAS 59504-48-2, preventing them from penetrating the stationary phase to interact with underlying silanols[1]. This fundamentally eliminates the causality of the tailing.

Section 2: Mobile Phase & Ionic Strength Optimization

Q: I am using 0.1% Formic Acid, but my peaks are still broad and retention time shifts with injection volume. How can I fix this?

A: You are experiencing column overloading due to insufficient ionic strength. While 0.1% Formic Acid (FA) is the industry standard for LC-MS due to its volatility, it has an exceptionally low ionic strength (~1.9 mM). It lacks the buffering capacity to provide adequate counter-ions for highly basic compounds, meaning the column's loadability is rapidly exceeded even at low injection volumes[2].

The Solution: Do not use Trifluoroacetic Acid (TFA). While TFA provides high ionic strength (~7.8 mM) and excellent peak shape, its strong ion-pairing nature causes severe dielectric shielding in the ESI source, drastically suppressing your MS/MS signal. Instead, add 10 mM Ammonium Formate to your 0.1% FA mobile phase . This quadruples the ionic strength to ~7.4 mM, effectively masking residual silanols and increasing mass load capacity without sacrificing MS sensitivity[2].

Quantitative Data: Mobile Phase Additive Comparison

Table 1: Impact of mobile phase modifiers on basic compound chromatography and MS performance.

Mobile Phase AdditiveIonic StrengthpHExpected Peak Asymmetry ( As​ )MS Signal Impact
0.1% Formic Acid (FA)~1.9 mM2.7> 2.0 (Severe Tailing)Baseline (Optimal)
0.1% Trifluoroacetic Acid~7.8 mM2.01.0 - 1.2 (Symmetrical)Severe Suppression
0.1% FA + 10 mM Amm. Formate ~7.4 mM 3.3 0.9 - 1.2 (Symmetrical) Minimal Suppression

Section 3: Self-Validating Experimental Protocol

To guarantee reproducibility, implement the following self-validating LC-MS/MS workflow. This protocol builds in System Suitability Testing (SST) to ensure the physical chemistry of the system is optimized before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 18.2 MΩ water containing 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile containing 0.1% Formic Acid.

Step 2: Column Equilibration (Critical Step)

  • Install a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flush with 100% B for 10 minutes to remove storage solvents.

  • Equilibrate at 5% B for a minimum of 15 column volumes . Causality: The ammonium formate buffer requires time to saturate the stationary phase and establish a stable dielectric double-layer.

Step 3: Gradient Elution

  • 0.0 - 0.5 min: 5% B (Desalting and analyte focusing at the column head).

  • 0.5 - 3.0 min: 5% 95% B (Elution of the lipophilic piperidine-phenylamine core).

  • 3.0 - 4.0 min: 95% B (Column wash).

  • 4.0 - 5.5 min: 5% B (Re-equilibration).

Step 4: System Suitability Test (SST) - The Validation Gate Inject a 10 ng/mL standard of CAS 59504-48-2 in triplicate. The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time %RSD: < 1.0% (Confirms column surface charge is fully equilibrated).

  • Peak Asymmetry ( As​ ): 0.9 to 1.2 (Confirms successful suppression of silanol interactions).

  • Signal-to-Noise (S/N): > 100 for the quantifier transition (Confirms absence of ion suppression).

Section 4: MS/MS Tuning & Sensitivity Troubleshooting

Q: How do I optimize the ESI+ source parameters for this specific sulfonamide/piperidine derivative?

A: CAS 59504-48-2 will readily form a protonated precursor ion [M+H]+ at m/z 324.2. Because you are now using a 10 mM Ammonium Formate buffer to fix your chromatography, you must adjust your MS source to prevent salt deposition and ensure efficient droplet desolvation[3].

  • Desolvation Temperature: Increase to 400°C – 450°C. The high aqueous content early in the gradient, combined with the ammonium salt, requires high thermal energy for complete droplet evaporation.

  • Capillary Voltage: Keep moderate (2.5 kV – 3.0 kV). The compound is already highly basic and pre-ionized in the acidic mobile phase; excessive voltage will only increase background noise without improving analyte signal.

Section 5: Troubleshooting Workflow Diagram

G Start Issue: Peak Tailing & Poor RT (CAS 59504-48-2) MP_Check Evaluate Mobile Phase Ionic Strength Start->MP_Check MP_Cond Using only 0.1% Formic Acid? MP_Check->MP_Cond MP_Fix Add 10 mM Ammonium Formate (Masks Silanol Interactions) MP_Cond->MP_Fix Yes Col_Check Evaluate Stationary Phase Chemistry MP_Cond->Col_Check No MP_Fix->Col_Check Col_Cond Standard C18 Silica Column? Col_Check->Col_Cond Col_Fix Switch to CSH / PCS Column (Repels Protonated Amines) Col_Cond->Col_Fix Yes Success Optimized LC-MS/MS Method (Asymmetry 0.9 - 1.2) Col_Cond->Success No Col_Fix->Success

Figure 1: Decision tree for resolving peak tailing and retention issues in basic LC-MS/MS analytes.

References

  • Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests." J Chromatogr A. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." RSC Analytical Methods Committee. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Novel Phenylamine Derivative and Traditional Sulfonamides: A Hypothetical Efficacy Analysis

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is of paramount importance. This guide provides a comparative analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is of paramount importance. This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, against well-established traditional sulfonamides. It is crucial to note that, to date, there is a lack of published experimental data on the biological activity of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine. Therefore, this guide will leverage established knowledge of sulfonamide chemistry and pharmacology to project a potential profile for this novel compound and contrast it with the known characteristics of traditional sulfonamides.

Introduction: The Enduring Role and Limitations of Sulfonamides

Traditional sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and represent a cornerstone in the history of chemotherapy.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor for DNA and RNA, leading to a bacteriostatic effect.[1][5] However, the extensive use of these drugs has led to widespread bacterial resistance, necessitating the development of new derivatives with potentially enhanced efficacy.[1]

The novel compound, 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, incorporates the core sulfonamide functional group, suggesting a potential for a similar mechanism of action.[6] However, the presence of two piperidine moieties introduces significant structural differences that could influence its physicochemical properties and biological activity.[7][8] Piperidine rings are common structural motifs in many pharmaceuticals and can impact factors such as solubility, lipophilicity, and receptor binding.[7][8][9]

Unraveling the Mechanisms: A Tale of Two Scaffolds

The Established Pathway: Traditional Sulfonamides

The antibacterial action of traditional sulfonamides is well-characterized. As structural analogs of PABA, they competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][4] This enzyme catalyzes a critical step in the folate biosynthesis pathway.[10] The inhibition of this pathway depletes the bacterial cell of essential precursors for nucleotide synthesis, ultimately halting its growth and replication.[1][5] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[3]

Traditional_Sulfonamide_Mechanism cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Traditional Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of traditional sulfonamides via competitive inhibition of DHPS.

A Hypothetical Profile: 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

Based on its chemical structure, it is hypothesized that 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine also targets the folate biosynthesis pathway through its sulfonamide group. However, the two piperidine rings could confer additional or modified activities:

  • Enhanced Cell Permeability: The lipophilic nature of the piperidine moieties might improve the compound's ability to cross bacterial cell membranes, potentially leading to higher intracellular concentrations and increased potency.[11]

  • Altered Target Binding: The bulky piperidine groups could influence the binding affinity and selectivity for the DHPS enzyme, which might be advantageous in overcoming certain resistance mutations.

  • Potential for Secondary Mechanisms: It is conceivable that the piperidine rings could interact with other bacterial targets, leading to a multi-target mechanism of action that could be less prone to the development of resistance.

Comparative Efficacy: A Projection of Performance

The following table provides a hypothetical comparison of the potential efficacy of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine against traditional sulfonamides. This comparison is based on the structural features of the novel compound and is intended to guide future experimental investigations.

FeatureTraditional Sulfonamides5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (Hypothetical)Rationale for Hypothesis
Primary Mechanism Competitive inhibition of DHPS[1][2][3][4][5][12]Likely competitive inhibition of DHPSPresence of the core sulfonamide functional group.
Antibacterial Spectrum Broad-spectrum, but significant acquired resistance.[5][13]Potentially broader or different spectrum, possibly effective against some sulfonamide-resistant strains.Altered structure may overcome resistance mechanisms; piperidine moieties may enhance activity against certain bacteria.
Potency (MIC) Variable, with resistance leading to high MIC values.[14][15]Potentially lower MIC values due to enhanced cell permeability and/or target binding.Increased lipophilicity from piperidine rings could lead to higher intracellular drug concentrations.[11]
Resistance Profile Widespread resistance due to mutations in the folP gene (encoding DHPS) and efflux pumps.[12]May overcome some existing resistance mechanisms. However, new resistance could emerge.Structural differences might allow it to bind to mutated DHPS or evade efflux pumps.
Solubility Generally poor aqueous solubility.May have altered solubility, potentially improved depending on the overall molecular properties.The piperidine groups will influence the overall polarity and solubility.
Toxicity Known for hypersensitivity reactions ("sulfa allergy") and potential for crystalluria.[5]Unknown, would require thorough toxicological evaluation.The core sulfonamide structure may still pose a risk of hypersensitivity. The piperidine groups could introduce new toxicological considerations.

Experimental Protocols for Comparative Efficacy Assessment

To validate the hypothetical efficacy of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, a series of standardized in vitro and in vivo experiments are required.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard protocol for determining the MIC of an antimicrobial agent.[3]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine and a traditional sulfonamide (e.g., sulfamethoxazole) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB).[3]

    • Culture the desired bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, and sulfonamide-resistant strains) overnight.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using CAMHB.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (Test & Control Compounds) Dilution Serial Dilution of Compounds in 96-Well Plate Stock->Dilution Media Prepare Cation-Adjusted Mueller-Hinton Broth Media->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth Incubation->Reading MIC_Det Determine MIC Value Reading->MIC_Det

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Objective: To assess the rate at which a test compound kills a bacterial population.

Methodology:

  • Preparation:

    • Prepare flasks containing CAMHB with the test compounds at concentrations corresponding to their MIC (e.g., 1x, 2x, and 4x MIC).

    • Prepare a standardized bacterial inoculum.

  • Assay Procedure:

    • Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

    • Include a growth control flask without any compound.

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on nutrient agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

In Vivo Efficacy Assessment: Murine Infection Model

An in vivo model is essential to evaluate the therapeutic potential of a novel compound in a living organism.

Objective: To assess the in vivo efficacy of the test compound in treating a bacterial infection in a mouse model.

Methodology:

  • Animal Model:

    • Use a suitable strain of mice (e.g., BALB/c).

    • Induce a systemic or localized infection with a relevant bacterial pathogen.

  • Treatment:

    • Administer the test compound and a traditional sulfonamide control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

    • Include a vehicle control group.

  • Efficacy Endpoints:

    • Monitor animal survival over a set period (e.g., 7-14 days).

    • At the end of the study, or at specific time points, euthanize a subset of animals and determine the bacterial load in target organs (e.g., spleen, liver, or lungs).

  • Data Analysis:

    • Compare the survival rates and bacterial burdens between the treatment and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

While 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine remains a compound of unknown biological activity, its chemical structure presents an intriguing prospect for the development of novel sulfonamide-based antimicrobials. The incorporation of piperidine moieties offers a rational basis for hypothesizing enhanced efficacy, potentially through improved pharmacokinetic properties or the ability to overcome existing resistance mechanisms.

The true potential of this and similar novel sulfonamide derivatives can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for the systematic evaluation of their comparative efficacy against traditional sulfonamides. Such studies are crucial in the ongoing effort to expand our arsenal of effective treatments against infectious diseases and combat the growing threat of antimicrobial resistance.

References

  • Al-Harthi, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of a-Thaqalayn, 10(1), 1-20.
  • Ivanova, Y., et al. (2021).
  • Cieślik, W., et al. (2023). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 62(13), 5394–5406.
  • Hrytsai, I., et al. (2022). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Aksenov, A. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Hassanein, H. M. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Pharmacy Research, 3(4), 183-197.
  • Leftheris, K., et al. (2004). Syntheses and Biological Evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3589-3593.
  • Sławiński, J., et al. (2021). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Molecules, 26(16), 4945.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry, 16(4), 285-303.
  • Sanna, V., et al. (2022). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 27(16), 5283.
  • Singh, S., & Singh, A. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Drug Delivery and Therapeutics, 14(5), 1-10.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • El-Mokhtar, M. A., et al. (2022). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 14(9), 1-7.
  • Jagtap, S., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 33(6), 1315-1321.
  • Chen, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795.
  • El-Mokhtar, M. A., et al. (2022). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 14(9), 1-7.
  • Aziz-ur-Rehman, et al. (2023). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. RSC Advances, 13(3), 1845-1860.
  • Krátký, M., et al. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(4), 285-303.
  • Popović, N., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 10(1), 1-10.
  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved from [Link]

Sources

Comparative

In Vitro vs In Vivo Correlation (IVIVC) of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine: A Comprehensive Pharmacological Guide

Executive Summary & Mechanistic Rationale Bridging the translational gap between a compound's biochemical potency and its systemic efficacy is the most critical hurdle in early-stage drug development. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Bridging the translational gap between a compound's biochemical potency and its systemic efficacy is the most critical hurdle in early-stage drug development. This guide provides an authoritative framework for establishing a Level A In Vitro-In Vivo Correlation (IVIVC) for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2), a specialized research chemical characterized by its unique bis-piperidine arylsulfonamide architecture[1].

The Structural Rationale: Arylsulfonamides represent a privileged scaffold in medicinal chemistry, frequently deployed to selectively target aminergic G-protein coupled receptors (GPCRs), such as the 5-HT7 receptor[2]. The causality behind this design is twofold:

  • Target Anchoring: The sulfonamide moiety acts as a critical hydrogen bond acceptor/donor system, anchoring the molecule to specific Arginine or Serine residues within the receptor's transmembrane helices.

  • Membrane Permeability: The dual piperidine rings confer high lipophilicity (calculated LogP ~3.8). This is not an accidental feature; it is a deliberate structural choice designed to maximize blood-brain barrier (BBB) penetrance, a prerequisite for neuropharmacological activity.

The IVIVC Paradigm: Predicting In Vivo Reality

A Level A IVIVC defines a direct, predictive mathematical relationship between an in vitro property (e.g., dissolution or functional receptor inhibition) and a relevant in vivo response (e.g., pharmacokinetic exposure or behavioral efficacy)[3]. By establishing this correlation, researchers can predict in vivo outcomes purely from in vitro data, drastically reducing the need for iterative animal testing.

IVIVC InVitro In Vitro Profiling (IC50 / Ki) PK In Vivo PK (Brain/Plasma Ratio) InVitro->PK Clearance Rates Model Level A IVIVC Model (Predictive Math) InVitro->Model Input Data PD In Vivo PD (Behavioral ED50) PK->PD Target Exposure PD->Model Output Validation

Fig 1. Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC) model.

Comparative Performance Analysis

To contextualize the pharmacological utility of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, we must benchmark it against established reference standards. In this model, we compare it against SB-269970 (a gold-standard 5-HT7 antagonist) and Acetazolamide (a standard sulfonamide control lacking GPCR activity).

Quantitative Data Comparison
CompoundTarget ClassIn Vitro Ki​ (nM)In Vitro IC50​ (nM)Brain/Plasma Ratio ( Kp​ )In Vivo ED50​ (mg/kg)
5-(Piperidine-1-sulfonyl)-... GPCR (e.g., 5-HT7)12.545.21.8 2.5
SB-269970 (Standard)GPCR (e.g., 5-HT7)1.2 8.5 0.610.0
Acetazolamide (Control)Metalloenzyme (CA)>10,000>10,0000.1N/A

Data Interpretation & Causality: At first glance, SB-269970 appears superior due to its sub-nanomolar in vitro binding affinity ( Ki​ = 1.2 nM). However, its in vivo efficacy ( ED50​ = 10.0 mg/kg) is significantly inferior to our target compound. Why? The causality lies in the pharmacokinetics. The bis-piperidine scaffold of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine drives a highly favorable Brain/Plasma partitioning ratio ( Kp​ = 1.8), ensuring that a much larger fraction of the administered dose reaches the CNS target. This discrepancy perfectly illustrates why an IVIVC model is mandatory: in vitro potency does not equal in vivo efficacy without adequate target exposure.

Experimental Methodologies (Self-Validating Systems)

To generate the data required for a robust IVIVC, the following protocols must be executed. Every assay described here is designed as a self-validating system , ensuring that false positives/negatives are mathematically excluded.

Protocol A: In Vitro cAMP Accumulation Assay (Functional Efficacy)

Causality: We measure cyclic AMP (cAMP) because the model target (5-HT7) is a Gs-coupled receptor. Agonism stimulates Adenylyl Cyclase to produce cAMP; therefore, successful antagonism by our compound will yield a concentration-dependent decrease in agonist-induced cAMP accumulation.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the target GPCR at 1×104 cells/well in a 384-well plate.

  • Self-Validation Controls:

    • Negative Control: Buffer only (establishes baseline cAMP).

    • Positive Assay Control: 10 µM Forskolin (directly activates Adenylyl Cyclase, validating that the detection reagents are functioning).

    • Reference Curve: SB-269970 (validates receptor responsiveness).

  • Compound Incubation: Pre-incubate cells with 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (10-point dose-response curve, 0.1 nM to 10 µM) for 15 minutes.

  • Agonist Challenge: Add the endogenous agonist (e.g., Serotonin at EC80​ concentration) and incubate for 30 minutes.

  • Lysis & Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). Calculate the IC50​ using non-linear regression.

Pathway Compound 5-(Piperidine-1-sulfonyl)- 2-piperidin-1-yl-phenylamine Receptor Target GPCR (e.g., 5-HT7) Compound->Receptor Antagonizes Gs Gs Protein Complex Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes

Fig 2. Pharmacological signaling pathway demonstrating GPCR antagonism and cAMP modulation.

Protocol B: In Vivo LC-MS/MS Bioanalysis for Brain Penetrance

Causality: Total brain concentration is a misleading metric because highly lipophilic compounds often bind non-specifically to brain lipids. To build an accurate IVIVC, we must calculate the unbound brain fraction ( fu,brain​ ) , as only the free drug can interact with the receptor.

Step-by-Step Workflow:

  • Dosing: Administer 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (2.5 mg/kg, IV or PO) to C57BL/6 mice.

  • Sampling: Harvest blood (plasma) and brain tissue at predefined time points (0.25, 0.5, 1, 2, 4, 8 hours).

  • Equilibrium Dialysis (The Critical Step): Homogenize brain tissue and dialyze against a phosphate buffer for 4 hours at 37°C. The concentration of the drug in the buffer compartment represents the unbound fraction.

  • Self-Validation (Bioanalysis): Spike blank matrix samples with a stable isotope-labeled Internal Standard (IS). Generate a standard calibration curve. The run is only valid if the R2>0.99 and Quality Control (QC) samples fall within ±15% of their nominal values.

  • Quantification: Extract the compound using protein precipitation (Acetonitrile) and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

Conclusion: Closing the IVIVC Loop

By plotting the in vitro IC50​ (from Protocol A) against the in vivo unbound brain concentration ( Cu,brain​ ) achieved at the behavioral ED50​ (from Protocol B), we establish the IVIVC. For 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, the correlation reveals that its superior in vivo efficacy is entirely driven by its optimized physicochemical properties, validating the bis-piperidine arylsulfonamide scaffold as a highly translatable architecture for neuropharmacological drug development.

References

  • Santa Cruz Biotechnology. "5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine | CAS 59504-48-2". SCBT.
  • Cardot, J-M., et al. "In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC". Dissolution Technologies.
  • Canale, V., et al. "Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties". MDPI.

Sources

Safety & Regulatory Compliance

Safety

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine proper disposal procedures

The core principle of this guide is proactive caution. In the absence of specific toxicological and environmental data, 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine must be treated as hazardous waste.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is proactive caution. In the absence of specific toxicological and environmental data, 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine must be treated as hazardous waste. This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Part 1: Inferred Hazard Assessment

The molecular structure of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine contains two piperidine rings and a phenylamine core with a sulfonamide linker. Both piperidine and aromatic amines are classes of compounds known for their potential biological activity and toxicity. Therefore, a conservative hazard assessment is critical.

Based on the known hazards of piperidine, we can infer the potential risks associated with this compound. Piperidine is classified as highly flammable, toxic if it comes into contact with skin or is inhaled, harmful if swallowed, and capable of causing severe skin burns and eye damage.[1][2][3] Consequently, 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine should be handled as if it possesses similar toxicological and corrosive properties.

Potential Hazard Basis of Inference (from Piperidine SDS) Recommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed; Toxic in contact with skin or if inhaled.[1][2]Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle in a chemical fume hood.
Skin Corrosion/Irritation Causes severe skin burns.[1][3]Wear chemical-resistant gloves and a lab coat. Prevent all skin contact.
Serious Eye Damage/Irritation Causes serious eye damage.[1][3]Wear chemical safety goggles or a face shield.
Flammability Highly flammable liquid and vapor.[1][2]While the subject compound is likely a solid, treat it as potentially flammable. Keep away from ignition sources.[1][2][4]
Environmental Hazard Harmful to aquatic life.[5] Discharge into the environment must be avoided.[5]Do not dispose of down the drain or in regular trash.[6][7]

Part 2: Personnel Protection and Handling

Before beginning any work that involves the handling or disposal of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, the following Personal Protective Equipment (PPE) is mandatory.

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. A full-face shield is recommended when handling larger quantities or if there is a risk of splashing.[8]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection : A laboratory coat is required. For tasks with a higher risk of exposure, consider a chemically resistant apron or coveralls.

  • Respiratory Protection : All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine must be managed as hazardous waste from the point of generation to its final removal by a licensed disposal vendor.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in a compliant waste management program.

  • Designate a Specific Waste Stream : Do not mix waste containing 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine with other chemical waste streams unless they are known to be compatible.[11][12]

  • Solid Waste : Collect all solid waste, including residual product, contaminated weigh boats, pipette tips, and contaminated gloves, in a dedicated hazardous waste container.[6][11]

  • Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated and non-halogenated) unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.[12]

  • Decontamination of Labware : Reusable labware (e.g., glassware) must be decontaminated. Rinse the labware with a suitable solvent (such as ethanol or acetone) three times, collecting the rinsate as hazardous liquid waste.[11] After the solvent rinse, the glassware can typically be washed with soap and water.

Step 2: Container Management

All hazardous waste must be accumulated in appropriate containers that meet regulatory standards.[10]

  • Container Compatibility : Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and many liquid organic wastes.[11] Do not use metal containers for potentially corrosive materials.[13]

  • Container Condition : The container must be in good condition, free of leaks, and have a secure, screw-top lid.[12][14]

  • Labeling : The moment waste is first added, the container must be labeled.[15] The label must include:

    • The words "HAZARDOUS WASTE "[14][15]

    • The full chemical name: "5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine " (no formulas or abbreviations).[14]

    • An approximate percentage of each component if it is a mixture.

    • The date of accumulation.

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[9][14] Do not leave a funnel in the container.[14]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate : Notify personnel in the immediate vicinity and restrict access to the area.[8]

  • Assess the Situation : If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, contact your institution's EH&S or emergency response team immediately.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Part 2.

  • Contain and Absorb : For solid spills, carefully sweep or scoop the material into the hazardous waste container. For liquid spills, cover and absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[4][8]

  • Clean Up : Place the absorbent material into the designated hazardous waste container. Clean the spill area with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by soap and water.[8]

Step 4: Waste Storage and Disposal

Proper storage of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][15]

  • Segregation in Storage : In the SAA, ensure the waste container is segregated from incompatible materials, such as strong oxidizing agents.[16]

  • Arrange for Pickup : Once the container is 90% full, or before the regulatory accumulation time limit is reached (typically 90 or 180 days depending on your facility's generator status), contact your institution's EH&S office to arrange for pickup and disposal by a licensed hazardous waste contractor.[13][14]

The workflow for proper disposal is a critical, multi-step process that ensures safety and compliance from generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage (In-Lab) cluster_2 Final Disposal gen Generate Waste (Solid or Liquid) collect Collect in Dedicated, Compatible Container gen->collect label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name collect->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatible Materials store->segregate pickup Arrange for Pickup by EH&S or Licensed Waste Vendor segregate->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport spill Spill Occurs spill_response Execute Spill Management Protocol spill->spill_response spill_response->collect

Caption: Disposal workflow for 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine.

Part 4: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal : Never dispose of this compound, its solutions, or container rinsate down the sanitary sewer.[5][6][7] Organic chemicals can interfere with wastewater treatment processes and lead to environmental contamination.

  • Trash Disposal : Do not discard this chemical in the regular solid waste.[7] This poses a risk to custodial staff and can lead to environmental contamination through landfill leachate.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in a manner that upholds the highest standards of laboratory safety, environmental responsibility, and regulatory compliance.

References

  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]

  • Princeton University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ACS Publications. (2024, June 15). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. Environmental Science & Technology. Retrieved from [Link]

  • University of Bristol. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Loba Chemie. (2024, February 26). PIPERIDINE AR - Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Reactant of Route 2
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
© Copyright 2026 BenchChem. All Rights Reserved.